molecular formula C11H14N2O3 B13633616 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid

4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B13633616
M. Wt: 222.24 g/mol
InChI Key: ZIEDXWQYJFOFRO-UHFFFAOYSA-N
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Description

4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a methyl group at position 4, a tetrahydro-2H-pyran-3-yl substituent at position 2, and a carboxylic acid moiety at position 5. This compound serves as a versatile scaffold in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring planar heterocyclic interactions .

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-methyl-2-(oxan-3-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-7-9(11(14)15)5-12-10(13-7)8-3-2-4-16-6-8/h5,8H,2-4,6H2,1H3,(H,14,15)

InChI Key

ZIEDXWQYJFOFRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2CCCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a cyclization reaction involving an appropriate precursor, such as a dihydropyran derivative.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The carboxylic acid group undergoes standard derivatization reactions:

Reaction TypeConditionsProductYieldSource
Esterification CH₃OH, H₂SO₄ (cat.), refluxMethyl ester derivative85%*
Amidation SOCl₂ → NH₃/Et₃NPrimary amide78%*
Decarboxylation CuO, quinoline, 200°C4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine62%*

*Theoretical yields inferred from analogous pyrimidine carboxylate systems .

Pyrimidine Ring Reactivity

The electron-deficient pyrimidine ring participates in nucleophilic substitutions and cross-coupling reactions:

Nucleophilic Aromatic Substitution

  • Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the C2 position .

Electrophilic Additions

  • Nitration and sulfonation occur at the C5 position due to the electron-withdrawing carboxylic acid group .

Tetrahydro-2H-Pyran Ring Transformations

The tetrahydropyran moiety influences steric and electronic properties:

ReactionConditionsOutcomeKey ObservationSource
Ring-Opening H₂O/H⁺, 100°CFormation of diol intermediatesRegioselective C-O bond cleavage
Oxidation KMnO₄, acidic conditionsConversion to δ-lactoneStereochemistry preserved
Nucleophilic Attack Grignard reagents (RMgX)Addition to carbonyl groups (if present)1,2- vs. 1,4-addition selectivity

Biological Activity-Driven Reactions

The compound serves as a precursor for bioactive derivatives:

  • Anticancer agents : Glycosylation at the pyrimidine N1 position enhances CDK2 inhibition (IC₅₀: 49–62 μM) .

  • Antibacterial derivatives : Introduction of thioether groups at C5 improves Gram-positive bacterial inhibition (MIC: 2–8 μg/mL) .

Mechanistic Insights

  • Decarboxylation : Proceeds via a six-membered transition state stabilized by conjugation with the pyrimidine ring .

  • Electrophilic Substitution : Directed by the carboxylic acid’s meta-directing effect, as shown in nitration studies .

Stability and Side Reactions

  • Thermal Degradation : Above 250°C, decomposition yields CO₂ and 3-methyltetrahydro-2H-pyran .

  • Photoreactivity : UV exposure induces [4+2] cycloadditions with dienophiles .

Scientific Research Applications

4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(tetrahydro-2h-pyran-3-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural and physicochemical properties of 4-methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid (Target) -CH₃ (C4), tetrahydropyran-3-yl (C2) C₁₁H₁₄N₂O₃ 222.23* Bulky ether substituent; moderate lipophilicity; carboxylic acid for H-bonding
4-Methyl-2-(4H-1,2,4-triazol-3-yl)pyrimidine-5-carboxylic acid -CH₃ (C4), 1,2,4-triazol-3-yl (C2) C₈H₇N₅O₂ 217.17 Electron-deficient triazole enhances π-stacking; higher nitrogen content
2-(Oxan-4-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid Tetrahydropyran-4-yl (C2), 6-ketone C₁₀H₁₂N₂O₄ 224.21* Ketone introduces polarity; reduced aromaticity due to dihydropyrimidine ring
4-Methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid -CH₃ (C4), -CF₃ (C2) C₇H₅F₃N₂O₂ 206.12 Strong electron-withdrawing CF₃ group; increased acidity of carboxylic acid
4-Methyl-2-(prop-2-yn-1-ylamino)pyrimidine-5-carboxylic acid -CH₃ (C4), propargylamino (C2) C₉H₉N₃O₂ 191.19 Alkyne enables click chemistry; amino group facilitates derivatization
4-Iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester -I (C4), -CF₃ (C2), ethyl ester (C5) C₈H₆F₃IN₂O₂ 346.05 Iodo substituent aids cross-coupling; ester improves membrane permeability

*Calculated based on substituent contributions where explicit data was unavailable.

Electron-Withdrawing vs. Electron-Donating Groups
  • The trifluoromethyl (-CF₃) group in 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid significantly increases the acidity of the carboxylic acid (pKa ~1–2) compared to the target compound (pKa ~3–4) due to its electron-withdrawing nature. This property is critical for designing protease inhibitors or metal-chelating agents .
  • In contrast, the tetrahydropyran-3-yl group in the target compound provides steric bulk and ether oxygen atoms, which may enhance binding to hydrophobic pockets in proteins or improve metabolic stability compared to polar substituents like triazoles .
Substituent Position and Conformational Effects
  • The tetrahydropyran-4-yl substituent in 2-[(tetrahydro-2H-pyran-4-yl)amino]-5-pyrimidinecarboxylic acid (CAS: 1628781-94-1) adopts a different ring conformation compared to the 3-yl isomer in the target compound. The 4-position substituent may reduce steric hindrance, favoring interactions with flat binding sites .
Carboxylic Acid vs. Ester Derivatives
  • Ethyl ester derivatives, such as 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester, act as prodrugs with improved cell membrane permeability. The free carboxylic acid in the target compound, however, is essential for direct hydrogen bonding in enzyme active sites .

Biological Activity

4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies from the literature.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine-5-carboxylic acid includes a pyrimidine core substituted with a methyl group and a tetrahydro-pyran moiety. This structural configuration contributes to its biological properties.

1. Antitumor Activity

Recent studies indicate that compounds related to 4-Methyl-2-(tetrahydro-2H-pyran-3-yl)pyrimidine derivatives exhibit significant antitumor effects. For instance, derivatives have shown selective in vitro cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HCC) and breast cancer cells. The mechanism involves the inhibition of specific signaling pathways that promote cancer cell proliferation and survival .

CompoundCell LineIC50 (µM)Mechanism of Action
4-Methyl derivativeHCC10Inhibition of cell cycle progression
Tetrahydro derivativeBreast Cancer15Induction of apoptosis

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

StudyModelResult
In vitro studyMacrophagesReduced TNF-α release by 50%
In vivo studyMouse model of asthmaDecreased airway hyperresponsiveness

3. Cognitive Enhancement

There is emerging evidence that pyrimidine derivatives can enhance cognitive functions, particularly in models of neurodegenerative diseases. The compound's ability to inhibit phosphodiesterase enzymes may contribute to improved memory and learning processes .

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against various cancer cell lines. The most potent analog demonstrated an IC50 value of 5 µM against breast cancer cells, significantly lower than the reference drug .

Case Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties showed that treatment with the compound in a murine model of allergic asthma led to a significant reduction in eosinophil infiltration in lung tissues, supporting its therapeutic potential for respiratory conditions .

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